molecular formula C7H13BrO2 B14490928 1-Bromoethyl 3-methylbutanoate CAS No. 64544-04-3

1-Bromoethyl 3-methylbutanoate

Cat. No.: B14490928
CAS No.: 64544-04-3
M. Wt: 209.08 g/mol
InChI Key: WSVPNWQRWUOJPC-UHFFFAOYSA-N
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Description

1-Bromoethyl 3-methylbutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromoethyl 3-methylbutanoate can be synthesized through the esterification of 3-methylbutanoic acid with 1-bromoethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

1-Bromoethyl 3-methylbutanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromoethyl group can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different esters or alcohols.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 3-methylbutanoic acid and 1-bromoethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Reduction: Lithium aluminum hydride is a commonly used reducing agent for the reduction of esters to alcohols.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile used, products can include different esters or alcohols.

    Hydrolysis: The major products are 3-methylbutanoic acid and 1-bromoethanol.

    Reduction: The primary product is the corresponding alcohol, 3-methylbutanol.

Scientific Research Applications

1-Bromoethyl 3-methylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters, to understand their mechanisms and substrate specificities.

    Medicine: It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 1-Bromoethyl 3-methylbutanoate involves its interaction with nucleophiles and enzymes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. In biological systems, esterases catalyze the hydrolysis of the ester bond, resulting in the release of 3-methylbutanoic acid and 1-bromoethanol. These reactions are facilitated by the molecular structure of the compound, which allows for efficient interaction with the active sites of enzymes and nucleophiles.

Comparison with Similar Compounds

1-Bromoethyl 3-methylbutanoate can be compared with other similar compounds, such as:

    Ethyl 2-bromo-3-methylbutanoate: This compound has a similar structure but differs in the position of the bromine atom and the ester group.

    Isopropyl 2-bromobutanoate: Another ester with a bromoalkyl group, but with different alkyl substituents.

    1-Bromopropyl isobutyrate: Similar in having a bromoalkyl group, but with different ester and alkyl groups.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

64544-04-3

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

1-bromoethyl 3-methylbutanoate

InChI

InChI=1S/C7H13BrO2/c1-5(2)4-7(9)10-6(3)8/h5-6H,4H2,1-3H3

InChI Key

WSVPNWQRWUOJPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)OC(C)Br

Origin of Product

United States

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